6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride
Description
Chemical Structure: This compound features a bicyclic framework comprising a pyridine ring fused with a pyrrolidine ring. The carboxylic acid group at position 3 and the dihydrochloride salt form enhance its solubility and stability in aqueous media . Molecular Formula: C₉H₁₂Cl₂N₂O₂ (Molecular Weight: 251.11 g/mol) .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.2ClH/c11-8(12)6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVHDIPGCSIMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the esterification of pyridine-2,3-dicarboxylic acid to form pyridine-2,3-dicarboxylic acid dimethyl ester. This intermediate is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride, followed by a chlorination reaction to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which plays a role in neurological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Increase electrophilicity and stability, making these derivatives suitable for covalent binding in drug design .
- Ionic Modifications (e.g., dihydrochloride): Improve aqueous solubility, critical for in vitro assays .
Heterocyclic Variations :
- Pyridine-to-pyrazine substitution (as in ) introduces additional nitrogen atoms, altering electronic properties and binding affinity to metal ions .
- Imidazole-fused analogs () exhibit enhanced hydrogen-bonding capacity, relevant to targeting enzymatic active sites .
Synthetic Accessibility :
- The parent compound and its analogs are synthesized via ionic liquid-mediated cyclization (e.g., [bmim][BF₄] in ) or boronic acid cross-coupling (), with yields varying by substituent complexity .
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid; dihydrochloride is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound is part of the pyrrolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects.
- Molecular Formula : C8H10Cl2N2O2
- Molecular Weight : 227.08 g/mol
- CAS Number : 154856450
Biological Activity Overview
The biological activities of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives have been extensively studied. Key areas of interest include:
- Antitumor Activity : Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound shows activity against several bacterial strains, indicating potential as an antibacterial agent.
- Neuropharmacological Effects : Some studies suggest that these compounds can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders.
Antitumor Activity
A study evaluated the cytotoxic effects of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells. This suggests a promising therapeutic index for further development in oncology.
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | Ovarian Cancer | 12.5 | Moderate cytotoxicity |
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | Breast Cancer | 25.0 | Limited toxicity |
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics like ciprofloxacin.
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 12.5 | 2 |
Neuropharmacological Effects
The compound has shown promise as an allosteric modulator of muscarinic receptors, particularly M4. This modulation can influence various neurological processes and suggests potential applications in treating conditions like schizophrenia and Alzheimer's disease.
Case Studies
- Anticancer Activity : In a specific study involving a derivative of the compound, researchers observed a dose-dependent increase in apoptosis in ovarian cancer cell lines when treated with concentrations ranging from 1 to 20 µM.
- Neuroprotective Effects : Another investigation highlighted that the compound improved cognitive function in animal models of Alzheimer's disease through modulation of acetylcholine levels.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | DMF or THF |
| Temperature | 80–100°C |
| Catalysts/Agents | NaH, TsCl |
| Yield Optimization | Continuous flow reactors (industrial scale) |
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
Characterization involves:
- 1H/13C NMR : Peaks for the pyrrolopyridine core appear at δ 2.5–3.5 ppm (dihydro protons) and δ 7.0–8.5 ppm (aromatic protons). The carboxylic acid proton is observed as a broad singlet near δ 12–13 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 211.6 (free base) and 284.1 (dihydrochloride) confirm molecular weight .
- IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (NH/OH) .
Advanced: What strategies optimize yield in multi-step synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability (e.g., 15% yield increase vs. batch methods) .
- Purification : Use of reverse-phase HPLC or silica gel chromatography removes by-products like unreacted pyridine derivatives .
- Reagent Stoichiometry : Maintaining a 1:1.2 molar ratio of pyridine precursor to cyclizing agent minimizes excess reagent waste .
Advanced: How is biological activity assessed against specific targets?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, chloro) at the 3-position to enhance binding affinity. For example, chloro-substituted analogs show 3-fold higher potency .
Q. Table 2: Biological Activity Comparison
| Derivative | IC₅₀ (JAK2) | Cell Viability Reduction (HCT-116) |
|---|---|---|
| Parent Compound | 45 nM | 60% at 50 μM |
| 3-Chloro Analog | 15 nM | 80% at 50 μM |
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HCT-116) and control compounds to minimize variability .
- Structural Confirmation : Verify compound identity via X-ray crystallography, as impurities (e.g., residual DMF) can skew results .
- Meta-Analysis : Compare data across studies using the same biological models. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps due to potential HCl vapor release .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .
Advanced: How to design derivatives to improve pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to enhance oral bioavailability while retaining acidity .
- Prodrug Strategies : Convert the carboxylic acid to an ethyl ester for improved membrane permeability, with in vivo esterase activation .
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) at the 5-position to reduce LogP from 2.1 to 1.4, enhancing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
